An In-depth Technical Guide to 5-Methylquinoxaline: Chemical Properties and Structure
An In-depth Technical Guide to 5-Methylquinoxaline: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 5-methylquinoxaline. The information is compiled to serve as a technical resource for professionals in research, development, and academia.
Introduction
5-Methylquinoxaline is an aromatic heterocyclic organic compound belonging to the quinoxaline (B1680401) class.[1][2] Quinoxalines are characterized by a bicyclic structure composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring.[1][2] 5-Methylquinoxaline, specifically, is a derivative where a methyl group is substituted at the C-5 position of the quinoxaline skeleton.[3][4] It is recognized for its distinct nutty, roasted, and coffee-like aroma and is found naturally in roasted almonds and coffee.[3] Beyond its role as a flavor and fragrance agent, it serves as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials for organic light-emitting diodes (OLEDs).[5][6] Recent studies have also highlighted its potential biological activities, including the induction of Uncoupling Protein 1 (UCP1), suggesting applications in metabolic research.[7]
Chemical Structure and Identifiers
The structural identity of 5-methylquinoxaline is defined by several key identifiers, which are crucial for database searches and regulatory documentation.
| Identifier | Value | Source |
| IUPAC Name | 5-methylquinoxaline | [4] |
| CAS Number | 13708-12-8 | [4][8] |
| Molecular Formula | C₉H₈N₂ | [3][7] |
| Molecular Weight | 144.17 g/mol | [3][7] |
| Canonical SMILES | CC1=C2C(=CC=C1)N=CC=N2 | [4] |
| InChI | InChI=1S/C9H8N2/c1-7-3-2-4-8-9(7)11-6-5-10-8/h2-6H,1H3 | [4][7] |
| InChIKey | CQLOYHZZZCWHSG-UHFFFAOYSA-N | [4][7] |
Physicochemical Properties
The physical and chemical properties of 5-methylquinoxaline determine its behavior in various solvents and reaction conditions, which is vital for its application in synthesis and formulation.
| Property | Value | Source |
| Appearance | Amber liquid or light yellow to orange powder/lump.[3] | [3] |
| Melting Point | 20 - 21 °C | [4][7] |
| Boiling Point | 120 °C at 15 mmHg | [7][9] |
| Density | 1.125 g/mL at 25 °C | [7][9] |
| Refractive Index (n20/D) | 1.616 - 1.624 | [4][7] |
| logP | 2.04 | [4][10] |
| Solubility | Freely soluble in water, organic solvents, and oils.[4][6] | [4][6] |
| Flash Point | > 110 °C (> 230 °F) | [11] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and quality control of 5-methylquinoxaline. Key spectral data are available from various public and commercial databases.
| Spectroscopy Type | Data Highlights | Source |
| ¹H NMR | Spectra available from suppliers and databases like NMRShiftDB. | [4][12] |
| ¹³C NMR | Spectral data are available for structural confirmation. | [3][12] |
| Mass Spectrometry (GC-MS) | m/z top peak: 144; 2nd highest: 90; 3rd highest: 143. | [4][13] |
| Infrared (IR) Spectroscopy | FTIR spectra are available from sources like SpectraBase and NIST. | [4][14] |
| Raman Spectroscopy | FT-Raman spectra have been recorded and are available. | [4] |
Experimental Protocols
Synthesis of 5-Methylquinoxaline
A common laboratory-scale synthesis of 5-methylquinoxaline involves the oxidation of a reduced precursor, 5-methyl-1,2,3,4-tetrahydroquinoxaline (B7972785).[15]
Objective: To synthesize 5-methylquinoxaline via oxidation.
Materials:
-
5-Methyl-1,2,3,4-tetrahydroquinoxaline (starting material)
-
Vanadium(V) oxide (V₂O₅) (oxidizing agent)
-
Toluene (B28343) (solvent)
-
Ethyl acetate (B1210297) (EtOAc) (for extraction)
-
Deionized water
Procedure:
-
A mixture of 5-methyl-1,2,3,4-tetrahydroquinoxaline (0.66 mmol), V₂O₅ (1.60 mmol), and silica gel (500 mg) is prepared in toluene (5 mL).[15]
-
The reaction mixture is heated to reflux. The progress of the reaction can be monitored using thin-layer chromatography (TLC).[3][15]
-
Upon completion, the mixture is cooled to room temperature.[3]
-
The reaction is quenched with deionized water.[3]
-
The product is isolated by filtering the mixture and extracting the filtrate with ethyl acetate.[3]
-
The crude product is purified by column chromatography on silica gel, using a mixture of ethyl acetate and petroleum ether as the mobile phase, to yield 5-methylquinoxaline as a yellow liquid.[3][15]
-
Product identity is confirmed by comparing its ¹H NMR and ¹³C NMR spectra with literature values.[3]
Applications and Biological Relevance
5-Methylquinoxaline is a compound with diverse applications, ranging from consumer products to high-tech materials and pharmaceutical research.
-
Flavor and Fragrance: It is used as a flavoring agent in food products to impart nutty, roasted, and coffee-like notes.[1][3] It has been identified in foods like roasted almonds and coffee.[3] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated it and raised no safety concerns at current intake levels when used as a flavoring agent.[4]
-
Synthetic Intermediate: The compound is a valuable building block in organic synthesis. It has been utilized as a precursor for:
-
Pharmaceuticals: Including potential anti-cancer, anti-inflammatory, and anti-bacterial agents.[5] Quinoxaline derivatives are known to exhibit a wide range of biological activities.[15][16]
-
Agrochemicals: It serves as a starting material for insecticides and herbicides.[5]
-
Material Science: It is used in the synthesis of materials for applications such as organic light-emitting diodes (OLEDs).[6]
-
-
Biological Activity: A recent study identified 5-methylquinoxaline as a novel compound that induces Uncoupling Protein 1 (UCP1).[7] This suggests a potential role in studying metabolic pathways and developing treatments for obesity.[7]
Safety and Handling
According to its Safety Data Sheet (SDS), 5-methylquinoxaline is classified as a skin and eye irritant and may cause respiratory irritation.[9][17] Standard laboratory safety precautions should be followed, including:
-
Handling in a well-ventilated area or outdoors.[17]
-
Wearing protective gloves, clothing, and eye/face protection.[17]
-
Avoiding breathing dust, fumes, gas, mist, vapors, or spray.[17]
-
It is incompatible with strong oxidizing agents, strong acids, and strong bases.[17]
-
Store in a class 10 combustible liquids area.[9]
Conclusion
5-Methylquinoxaline is a multifaceted compound with significant relevance in both industrial and academic settings. Its well-defined chemical structure and properties make it a reliable component in flavor chemistry and a versatile building block in the synthesis of complex molecules. For researchers and drug development professionals, its scaffold presents a promising starting point for discovering novel bioactive compounds, particularly in the areas of metabolic disease and anti-infective or anti-cancer therapies. Continued research into its synthetic routes and biological mechanisms will further unlock its potential.
References
- 1. Showing Compound 5-Methylquinoxaline (FDB011188) - FooDB [foodb.ca]
- 2. Human Metabolome Database: Showing metabocard for 5-Methylquinoxaline (HMDB0033178) [hmdb.ca]
- 3. 5-METHYLQUINOXALINE | 13708-12-8 [chemicalbook.com]
- 4. 5-Methylquinoxaline | C9H8N2 | CID 61670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. scent.vn [scent.vn]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Quinoxaline, 5-methyl- [webbook.nist.gov]
- 9. 5-甲基喹喔啉 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 5-Methylquinoxaline | SIELC Technologies [sielc.com]
- 11. 5-methyl quinoxaline, 13708-12-8 [thegoodscentscompany.com]
- 12. 5-METHYLQUINOXALINE(13708-12-8) 1H NMR [m.chemicalbook.com]
- 13. Quinoxaline, 5-methyl- [webbook.nist.gov]
- 14. spectrabase.com [spectrabase.com]
- 15. Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. fishersci.com [fishersci.com]
